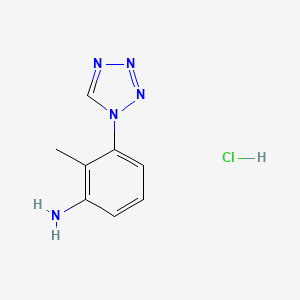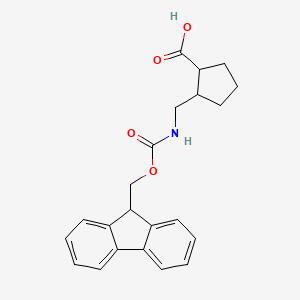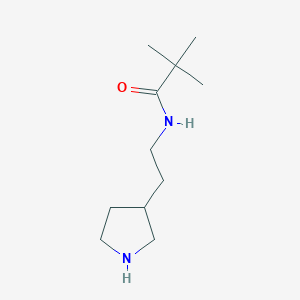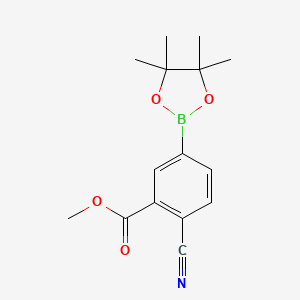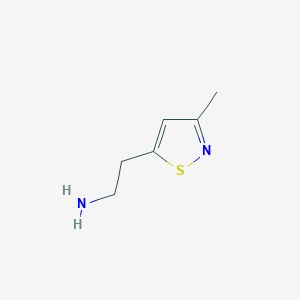
2-(3-Methylisothiazol-5-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylisothiazol-5-yl)ethan-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylisothiazol-5-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine side chain. One common method involves the reaction of 3-methylisothiazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
2-(3-Methylisothiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Amides and other substituted derivatives.
科学研究应用
2-(3-Methylisothiazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Methylisothiazol-5-yl)ethan-1-amine involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The amine group can form covalent bonds with electrophilic sites on proteins or other biomolecules, leading to changes in their function.
相似化合物的比较
Similar Compounds
2-(3-Methylthiazol-5-yl)ethan-1-amine: Similar structure but lacks the isothiazole ring.
2-(3-Methylisoxazol-5-yl)ethan-1-amine: Contains an isoxazole ring instead of a thiazole ring.
Uniqueness
2-(3-Methylisothiazol-5-yl)ethan-1-amine is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the thiazole ring with the ethanamine side chain provides a versatile scaffold for further chemical modifications and applications.
属性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC 名称 |
2-(3-methyl-1,2-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3 |
InChI 键 |
UWMFRVGAHVMCKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=C1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


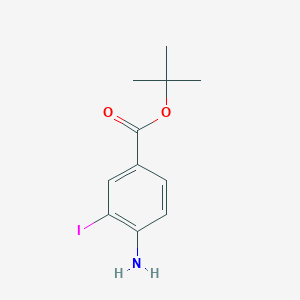
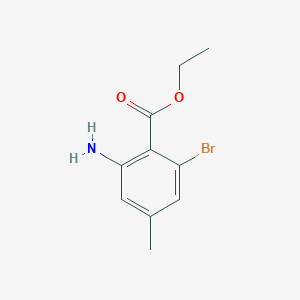
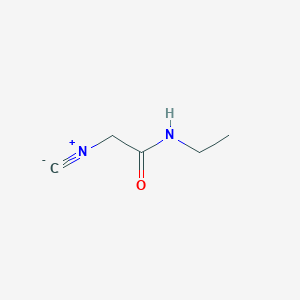
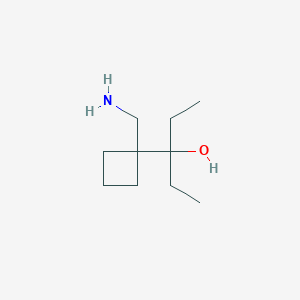
![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)
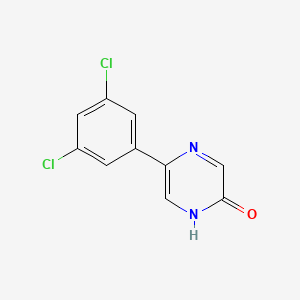
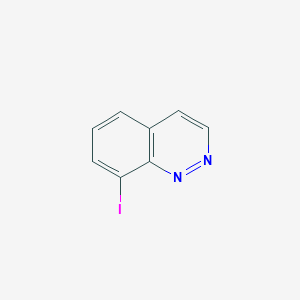
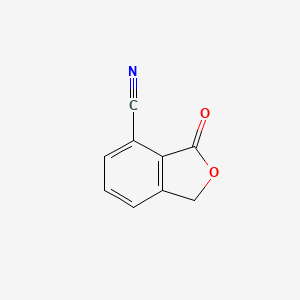
![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)
